molecular formula C18H21N3O6 B1247099 1-Carbariboflavin

1-Carbariboflavin

Cat. No.: B1247099
M. Wt: 375.4 g/mol
InChI Key: VVSMAKSRHMDDGV-VBQJREDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Carbariboflavin (1-carba-1-deazariboflavin) is a structural analog of riboflavin (vitamin B2), where a nitrogen atom in the isoalloxazine ring system is replaced by a carbon atom (a "carba" substitution) and an additional deaza modification is introduced . While riboflavin serves as a precursor for flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD)—cofactors critical for electron transport and metabolism—this compound’s structural uniqueness may confer distinct solubility, stability, or enzymatic affinity profiles. Limited direct data on its pharmacological behavior exist, but insights can be inferred from studies on related riboflavin analogs.

Properties

Molecular Formula

C18H21N3O6

Molecular Weight

375.4 g/mol

IUPAC Name

7,8-dimethyl-5-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pyrido[4,3-b]quinoxaline-1,3-dione

InChI

InChI=1S/C18H21N3O6/c1-8-3-10-11(4-9(8)2)21(6-13(23)17(26)14(24)7-22)12-5-15(25)20-18(27)16(12)19-10/h3-5,13-14,17,22-24,26H,6-7H2,1-2H3,(H,20,25,27)/t13-,14+,17-/m0/s1

InChI Key

VVSMAKSRHMDDGV-VBQJREDUSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=CC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=CC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Synonyms

1-carba-1-deazariboflavin

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Pharmacokinetic and Functional Profiles

Compound Enzyme Inhibition (IC₅₀) Redox Activity Stability (pH 7.4) Toxicity (LD₅₀, mg/kg)
This compound Not studied Reduced High (est.) Not reported
Riboflavin >100 µM High Moderate >10,000
5-Deazariboflavin 5–20 µM (flavokinase) None Low 500–1000

Key Findings :

  • Stability : The carba substitution may enhance this compound’s resistance to photodegradation compared to riboflavin, which is highly light-sensitive .
  • Toxicity: Structural analogs like 5-deazariboflavin exhibit higher toxicity, possibly due to accumulation in non-target tissues .

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